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molecular formula C14H15NO3 B8306531 Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate

Cat. No. B8306531
M. Wt: 245.27 g/mol
InChI Key: SXCMSTGPRZRAMW-UHFFFAOYSA-N
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Patent
US07259177B2

Procedure details

In a dry four-necked flask with stirrer motor, internal thermometer, dropping funnel with pressure equalizer and reflux condenser with argon inlet (aspirator with tap), 9.3 g of LiAlH4 are covered with 600 ml of diethyl ether. The suspension is cooled to 0° C. 30 g of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate are dissolved in 100 ml of diethyl ether and added dropwise to the suspension. After one hour of stirring at room temperature, the reaction has ended (TLC (heptane/ethyl acetate 1:1): Rf, starting material=0.66, Rf, product=0.18). 80 g of MgSO4, 300 ml of methyl tert-butyl ether and 30 ml of ethyl acetate are added successively, and the suspension is stirred at room temperature. The mixture is then cooled to 0° C., 90 ml of 10N KOH are added dropwise and the mixture is stirred for another 60 min. The solids are filtered off, the residue is washed three times with ethyl acetate and the filtrate is concentrated, giving 24 g of 5-methyl-2-p-tolyl-oxazole-4-methanol as a yellow solid. C12H13NO2 (203.24), LCMS(ESI): 204.1 (MH+).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[N:10][C:9]=1[C:20](OCC)=[O:21].[O-]S([O-])(=O)=O.[Mg+2].[OH-].[K+]>C(OCC)C.C(OCC)(=O)C.C(OC)(C)(C)C.CCCCCCC.C(OCC)(=O)C>[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH2:20][OH:21] |f:0.1.2.3.4.5,7.8,9.10,14.15|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=C(C=C1)C)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After one hour of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry four-necked flask with stirrer motor, internal thermometer, dropping
ADDITION
Type
ADDITION
Details
added dropwise to the suspension
STIRRING
Type
STIRRING
Details
the suspension is stirred at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for another 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The solids are filtered off
WASH
Type
WASH
Details
the residue is washed three times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C=C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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